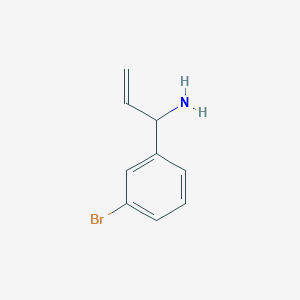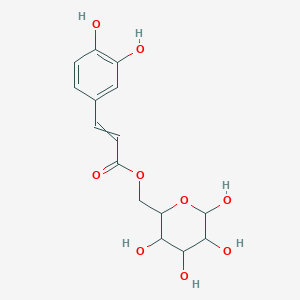
(3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of a tetrahydroxyoxane ring and a dihydroxyphenyl prop-2-enoate moiety, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and condensation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and compliance with regulatory standards.
化学反应分析
Types of Reactions
(3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have distinct chemical and physical properties, making them useful in different applications.
科学研究应用
(3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, such as enzyme activity and signal transduction pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory response pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other tetrahydroxyoxane derivatives and dihydroxyphenyl prop-2-enoate analogs. Examples include:
- (3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)propanoate
- (3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)but-2-enoate
Uniqueness
What sets (3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications, where its specific reactivity and stability are advantageous.
属性
分子式 |
C15H18O9 |
|---|---|
分子量 |
342.30 g/mol |
IUPAC 名称 |
(3,4,5,6-tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O9/c16-8-3-1-7(5-9(8)17)2-4-11(18)23-6-10-12(19)13(20)14(21)15(22)24-10/h1-5,10,12-17,19-22H,6H2 |
InChI 键 |
JVVFTHAOTNXPOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



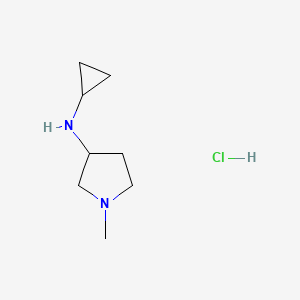
![Sodium 6-{7-[5-ethyl-5-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl}-2-hydroxy-3-methylbenzoate](/img/structure/B12438404.png)
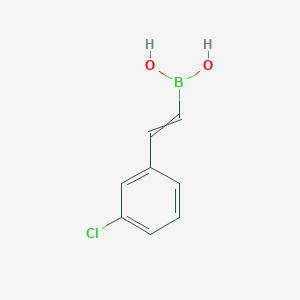
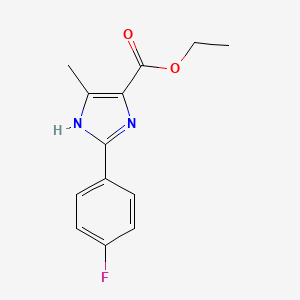
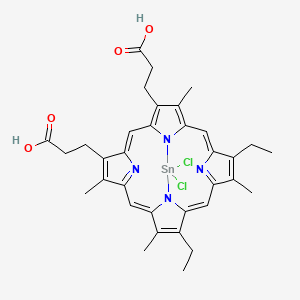
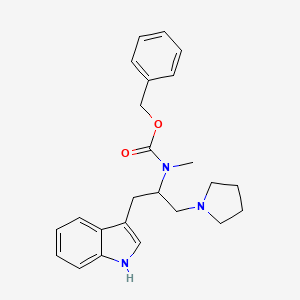
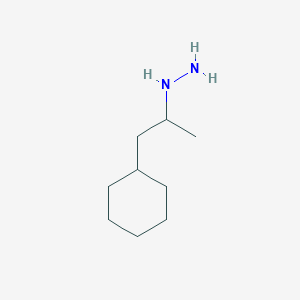
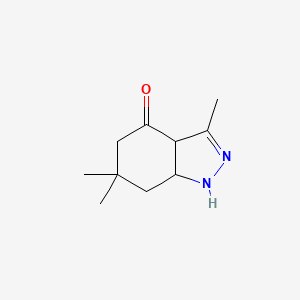
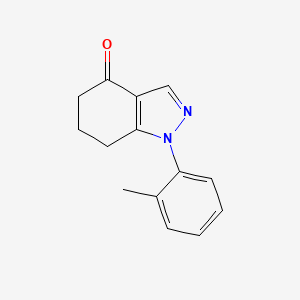
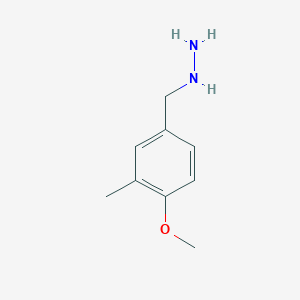
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12438474.png)
